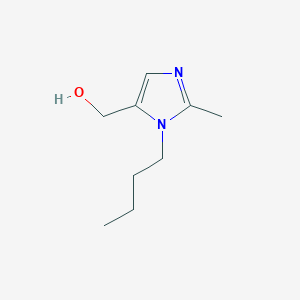
(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” is a solid compound that forms white crystalline structures at room temperature. It exhibits solubility in water and certain organic solvents such as methanol and ethanol. Remarkably, it remains stable under standard conditions .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One notable method involves the reaction of methyl propiolate with substituted amidoximes. This two-stage microwave protocol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently produces the desired NH-imidazoles .
Industrial Production: While specific industrial production methods may vary, the synthesis typically involves the regiocontrolled construction of substituted imidazoles. These heterocycles serve as essential building blocks for functional molecules used in various applications .
Analyse Chemischer Reaktionen
Reactivity: “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Let’s explore some common reagents and conditions associated with these transformations:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the imidazole ring or other functional groups.
Substitution: Halogenation reactions (e.g., with chlorine or bromine) can replace hydrogen atoms on the imidazole ring.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. For instance, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an imidazole with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” for its role in designing novel ligands, catalysts, and functional materials.
Biology and Medicine:Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activity. Researchers investigate this compound’s potential as an antimicrobial agent.
Enzyme Inhibition: Some imidazole-based compounds act as enzyme inhibitors, making them relevant in drug discovery.
Ionic Liquids: Imidazoles contribute to the development of ionic liquids, which find applications in green chemistry and separation processes.
Wirkmechanismus
The exact mechanism by which “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” exerts its effects depends on its specific application. It may interact with molecular targets or modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
While unique in its own right, this compound shares similarities with other imidazole derivatives. Notable examples include 1-methyl-5-nitro-1H-imidazole-2-methanol and related structures.
Eigenschaften
CAS-Nummer |
141691-98-7 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
(3-butyl-2-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-11-8(2)10-6-9(11)7-12/h6,12H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
UZFLEGLAPZSDGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NC=C1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


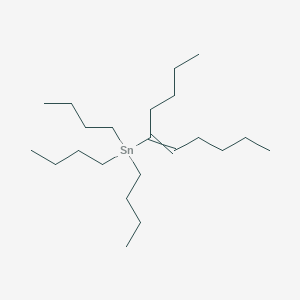
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
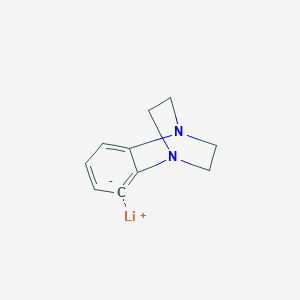
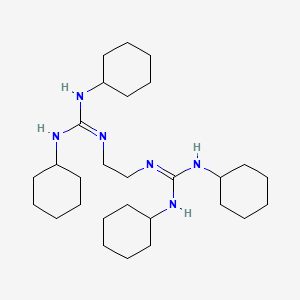
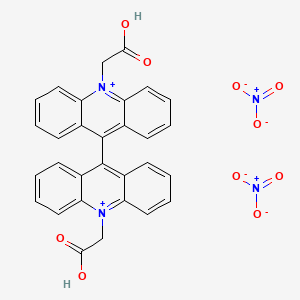
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
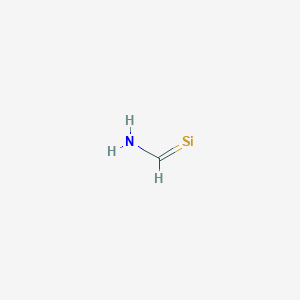
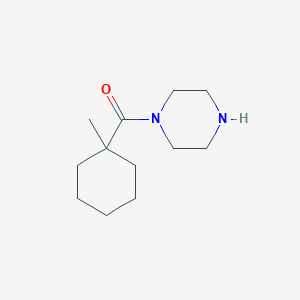
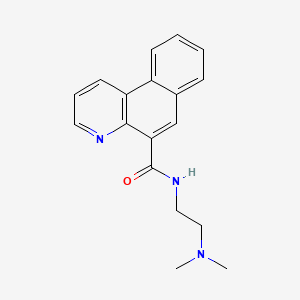
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
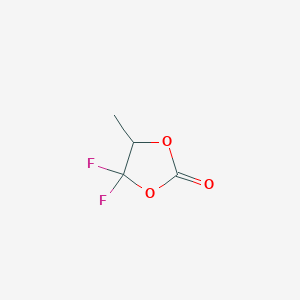
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
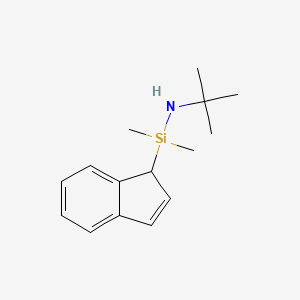
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
